7-Methoxy-4-chromanone

Description

Structure

3D Structure

Properties

IUPAC Name |

7-methoxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-12-7-2-3-8-9(11)4-5-13-10(8)6-7/h2-3,6H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DISYDHABSCTQFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)CCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10402733 | |

| Record name | 7-Methoxy-4-chromanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10402733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42327-52-6 | |

| Record name | 7-Methoxy-4-chromanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10402733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-methoxy-3,4-dihydro-2H-1-benzopyran-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 7-Methoxy-4-chromanone: Structure, Properties, and Applications

This guide provides a comprehensive technical overview of 7-Methoxy-4-chromanone, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties, structure, synthesis, spectroscopic characteristics, and biological relevance of this molecule, grounding all claims in authoritative references.

Introduction to this compound

This compound, also known as 7-methoxy-2,3-dihydro-4H-chromen-4-one, belongs to the chromanone class of compounds. Chromanones are characterized by a benzo-annulated γ-pyrone ring where the C2-C3 double bond is saturated.[1] This scaffold is considered a "privileged structure" in drug discovery, as its derivatives are known to exhibit a wide array of pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[2][3] The presence of a methoxy group at the 7-position on the aromatic ring significantly influences the molecule's electronic properties, reactivity, and biological activity, making it a valuable intermediate for the synthesis of more complex bioactive molecules.[4] It has been investigated as an analog of etoposide, a chemotherapeutic drug, highlighting its potential in oncological research.[4]

Physicochemical and Structural Properties

This compound is typically a yellow to brown solid with moderate solubility in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[4] Its core properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 42327-52-6 | [4] |

| Molecular Formula | C₁₀H₁₀O₃ | [4] |

| Molecular Weight | 178.18 g/mol | [4] |

| IUPAC Name | 7-methoxy-2,3-dihydro-4H-chromen-4-one | |

| Physical Form | Solid | [4] |

| InChI Key | DISYDHABSCTQFK-UHFFFAOYSA-N | |

| SMILES | COc1ccc2C(=O)CCOc2c1 | [4] |

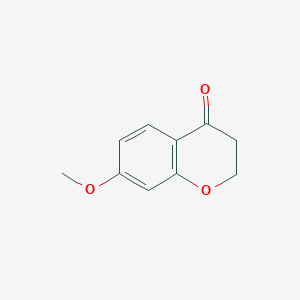

Chemical Structure

The structure of this compound consists of a bicyclic system where a benzene ring is fused to a dihydropyranone ring. A carbonyl group is located at position 4 (C4), and a methoxy group is attached to the benzene ring at position 7 (C7).

Caption: Chemical structure of this compound.

Synthesis of this compound

The synthesis of 4-chromanones can be achieved through several routes. A common and efficient method involves an intramolecular Houben-Hoesch reaction of 3-aryloxypropanenitriles.[5] This two-step process begins with a Michael addition of the corresponding phenol to acrylonitrile, followed by an acid-catalyzed cyclization.

General Synthesis Workflow

The pathway starts with 3-methoxyphenol, which is first reacted with acrylonitrile to form an intermediate nitrile. This intermediate then undergoes acid-catalyzed cyclization and hydrolysis to yield the final this compound product.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Two-Step Synthesis

This protocol is adapted from established methods for synthesizing 4-chromanone derivatives.[5]

Step 1: Synthesis of 3-(3-Methoxyphenoxy)propanenitrile

-

To a solution of 3-methoxyphenol (1.0 eq) in tert-butanol, add acrylonitrile (1.2 eq).

-

Add a catalytic amount of potassium carbonate (K₂CO₃) (0.1 eq) to the mixture.

-

Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the reaction progress via Thin-Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude 3-(3-methoxyphenoxy)propanenitrile, which can be used in the next step without further purification.

Causality: The Michael addition is a nucleophilic addition of the phenoxide (generated in situ by the base K₂CO₃) to the activated double bond of acrylonitrile. Tert-butanol is a suitable solvent that facilitates the reaction without competing as a nucleophile.

Step 2: Synthesis of this compound

-

Dissolve the crude 3-(3-methoxyphenoxy)propanenitrile (1.0 eq) from the previous step in trifluoroacetic acid (TFA) (5.0 eq).

-

Cool the solution in an ice bath and slowly add trifluoromethanesulfonic acid (TfOH) (1.5 eq).

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC. The reaction involves an intramolecular Friedel-Crafts-type acylation (Houben-Hoesch reaction), where the nitrile is hydrolyzed to an imine, which then acts as the electrophile for ring closure.

-

Carefully pour the reaction mixture into ice-water to quench the reaction.

-

Extract the product with dichloromethane (DCM).

-

Wash the combined organic layers with a saturated sodium bicarbonate (NaHCO₃) solution, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford pure this compound.

Causality: The strong superacid system (TfOH/TFA) protonates the nitrile, facilitating the intramolecular electrophilic attack on the electron-rich aromatic ring to form the six-membered heterocyclic ring. The subsequent workup hydrolyzes the resulting imine to the ketone.

Spectroscopic Analysis and Structural Elucidation

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-5 | ~7.8-7.9 | Doublet (d) | 1H |

| H-6 | ~6.9-7.0 | Doublet of doublets (dd) | 1H |

| H-8 | ~6.8-6.9 | Doublet (d) | 1H |

| H-2 (CH₂) | ~4.5-4.6 | Triplet (t) | 2H |

| H-3 (CH₂) | ~2.8-2.9 | Triplet (t) | 2H |

| Methoxy (OCH₃) | ~3.8-3.9 | Singlet (s) | 3H |

Justification: The H-5 proton is deshielded by the adjacent carbonyl group. The protons at C2 are adjacent to the heterocyclic oxygen atom, shifting them downfield. The protons at C3 are adjacent to the carbonyl group. The methoxy protons will appear as a characteristic singlet.

¹³C NMR Spectroscopy

The carbon spectrum will confirm the presence of ten unique carbon environments.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C=O (C4) | ~190-192 |

| C7 | ~165-166 |

| C8a | ~158-159 |

| C5 | ~128-129 |

| C4a | ~115-116 |

| C6 | ~110-111 |

| C8 | ~102-103 |

| C2 | ~67-68 |

| OCH₃ | ~55-56 |

| C3 | ~37-38 |

Justification: The carbonyl carbon (C4) is the most deshielded. The aromatic carbons attached to oxygen (C7, C8a) appear significantly downfield. The aliphatic carbons (C2, C3) and the methoxy carbon appear in the upfield region. These predictions are consistent with data reported for various substituted chromones and isoflavones.[7]

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| C=O (Ketone) | ~1670-1690 | Strong, sharp absorption |

| C-O-C (Aryl Ether) | ~1250-1270 & ~1020-1040 | Strong absorptions |

| C=C (Aromatic) | ~1600, ~1450-1500 | Medium to strong absorptions |

| C-H (Aromatic) | ~3000-3100 | Weak to medium absorptions |

| C-H (Aliphatic) | ~2850-3000 | Medium absorptions |

Justification: The most prominent peak will be the carbonyl stretch, which is characteristic of the 4-chromanone core. The presence of strong C-O stretching bands confirms the ether linkages of the heterocyclic ring and the methoxy group.

Mass Spectrometry (MS)

In mass spectrometry, this compound is expected to show a clear molecular ion peak (M⁺) at m/z = 178. Key fragmentation patterns would likely involve a Retro-Diels-Alder (RDA) reaction, which is characteristic of chromanone structures, and the loss of the methoxy group or formaldehyde from the methoxy group.

Chemical Reactivity and Biological Significance

The chromanone core is a versatile scaffold for chemical modification. The carbonyl group at C4 can undergo typical ketone reactions, while the methylene group at C3 is activated and can participate in reactions such as aldol condensations.[8] The aromatic ring can undergo electrophilic substitution, with the directing effects governed by the activating methoxy and ether oxygen groups.

The biological significance of this compound and its derivatives is substantial. The chromanone framework is a key component in many natural products and has been extensively explored in medicinal chemistry. Derivatives have shown promise as:

-

Antioxidant Agents: The phenolic nature of related hydroxy-chromanones contributes to potent antioxidant and radical scavenging activity.[9]

-

Antimicrobial Agents: Certain substituted chromanones and homoisoflavonoids have demonstrated significant activity against pathogenic bacteria and fungi.

-

Anti-inflammatory and Anticancer Agents: The chromanone scaffold serves as a template for designing inhibitors of various enzymes and receptors involved in inflammation and cancer signaling pathways.[9]

Safety and Handling

This compound should be handled with standard laboratory safety precautions.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

References

-

SpectraBase. (n.d.). 7-Methoxy-2,2-dimethyl-4-chromanone. Retrieved from [Link]

-

Ninagawa, A., Nomura, R., & Matsuda, H. (1981). Acid-catalyzed Reactions of 4-Chromanones with Formaldehyde. Bulletin of the Chemical Society of Japan, 54(9), 2835-2836. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for [Title of Paper]. Retrieved from [Link] (Note: Specific URL would be tied to a publication, this is a placeholder format).

-

Gaspar, A., Matos, M. J., Garrido, J., Uriarte, E., & Borges, F. (2017). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom, 1-10. [Link]

-

SpectraBase. (n.d.). Vapor Phase IR of 7-Methoxy-3-(3,4-methylenedioxyphenyl)-4-chromanone. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). Showing metabocard for 3-(3,4-Dihydroxybenzyl)-7-hydroxy-5-methoxy-4-chromanone (HMDB0033298). Retrieved from [Link]

-

Wang, Y., et al. (2010). Synthesis and biological evaluation of 7-hydroxy-3-(4-hydroxyphenyl)-6-methoxy-4H-chromen-4-one as angiogenesis inhibitor. Fudan University Journal of Medical Sciences. [Link]

-

Chauhan, J. S., & Srivastava, S. K. (1980). Carbon-13 chemical shift assignments of chromones and isoflavones. Canadian Journal of Chemistry, 58(2), 121-125. [Link]

-

PubChem. (n.d.). 3-Hydroxy-7-methoxy-3-phenyl-4-chromanone. Retrieved from [Link]

-

Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2020). 3.2.1. Synthesis of 7-Methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. Retrieved from [Link]

-

Reddy, C. R., et al. (2007). An efficient synthesis of 4-chromanones. Tetrahedron Letters, 48(43), 7624-7626. [Link]

-

ResearchGate. (n.d.). Synthesis and evaluation of 6-hydroxy-7-methoxy-4-chromanone- and chroman-2-carboxamides as antioxidants. Retrieved from [Link]

-

Ewies, F. F., et al. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research in Pharmacy and Chemistry, 4(4), 1046-1085. [Link]

Sources

- 1. hmdb.ca [hmdb.ca]

- 2. rsc.org [rsc.org]

- 3. ijrpc.com [ijrpc.com]

- 4. CAS 42327-52-6: this compound | CymitQuimica [cymitquimica.com]

- 5. researchgate.net [researchgate.net]

- 6. spectrabase.com [spectrabase.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Structure of 7-hydroxy-3-(2-methoxyphenyl)-2-trifluoromethyl-4H-chromen-4-one - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Natural Occurrence and Isolation of 7-Methoxy-4-chromanone

Introduction

Chromanones (2,3-dihydro-1-benzopyran-4-ones) are a class of oxygen-containing heterocyclic compounds that form the core structure of many naturally occurring flavonoids and isoflavonoids.[1] These scaffolds are of significant interest to researchers in medicinal chemistry and drug development due to their wide range of reported biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects.[2]

This guide focuses specifically on 7-Methoxy-4-chromanone (CAS 42327-52-6), a derivative characterized by a methoxy group at the 7-position of the chromanone backbone. While many chromanones are abundant in nature, this compound itself is less commonly reported, making its isolation a targeted endeavor. However, its structural motif is present in numerous more complex natural products. This document provides a comprehensive overview of its known and likely natural sources, its biosynthetic origins, and a detailed, field-proven methodology for its extraction, isolation, and structural verification, designed for researchers, scientists, and drug development professionals.

Part 1: Biosynthetic Origins and Natural Distribution

The Flavonoid Biosynthetic Pathway: The Genesis of the Chromanone Core

This compound, like other flavonoids, originates from the phenylpropanoid pathway in plants and fungi. This intricate metabolic route converts the amino acid L-phenylalanine into a variety of secondary metabolites. The key steps leading to the flavanone/chromanone skeleton involve the condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA, a reaction catalyzed by the enzyme chalcone synthase (CHS). The resulting chalcone is then isomerized by chalcone isomerase (CHI) to form a flavanone, which is the direct structural precursor to a chromanone.

Further enzymatic modifications such as hydroxylation, glycosylation, and, critically for this topic, O-methylation, lead to the vast diversity of flavonoids found in nature. The methoxy group at the 7-position of this compound is typically installed by an O-methyltransferase (OMT) enzyme acting on the corresponding 7-hydroxy precursor.

Caption: Simplified biosynthesis leading to the flavanone/chromanone core.

Natural Occurrence

While direct isolation of the simple this compound is not extensively documented, its structural backbone is found in more complex derivatives across various plant and fungal species. The search for this compound should logically begin with sources known to produce related chromones and chromanones.

Key Natural Sources of Related Chromanones:

| Compound Class / Specific Compound | Natural Source(s) | Part of Organism | Reference(s) |

| 2-(2-phenylethyl)chromones (various methoxy patterns) | Aquilaria species (e.g., A. sinensis, A. crassna) | Resinous wood (Agarwood) | [3][4] |

| Chromanone Derivatives | Endophytic and fungicolous fungi (e.g., Penicillium, Epicoccum) | Fungal culture | [5][6] |

| Flavanones (structurally similar precursors) | Bee Propolis (derived from various plants) | Resinous mixture | [7][8][9] |

| Hydroxy- and Methoxy-flavanones | Combretum zeyheri, Prunus cerasoides | Leaves, Plant material | [10][11] |

| Hydroxy- and Methoxy-coumarins (related benzopyrones) | Cladosporium herbarum (fungus) | Fungal culture | [12] |

The resinous wood of Aquilaria species, known as agarwood, is a particularly rich source of diverse chromone derivatives, including many with methoxy substitutions.[13][4] It is plausible that this compound exists as a minor constituent or a biosynthetic intermediate in these sources. Similarly, various fungi are known producers of polyketides, including chromanones.[5]

Part 2: A Technical Guide to Isolation and Purification

The isolation of a moderately polar, small-molecule natural product like this compound requires a systematic approach involving extraction, fractionation, and high-resolution purification. The following protocol is a generalized yet robust workflow based on established methods for isolating structurally related compounds.[14]

Overall Isolation Workflow

The process begins with bulk extraction from the source material and proceeds through successive stages of purification, with each step increasing the concentration of the target compound.

Caption: Generalized workflow for isolating this compound.

Step-by-Step Experimental Protocol

Step 1: Sample Preparation and Extraction

The goal of this step is to efficiently transfer the target compound from the solid source material into a liquid solvent.

-

Rationale: Drying and grinding the source material increases the surface area, allowing for more efficient solvent penetration and extraction. The choice of solvent is critical. This compound is a compound of intermediate polarity. A solvent like ethanol is effective for exhaustive extraction of a broad range of compounds. Ethyl acetate offers higher selectivity for moderately polar compounds, potentially yielding a cleaner crude extract.

-

Protocol:

-

Preparation: Air-dry the plant or fungal material to a constant weight. Grind the material into a fine powder (e.g., 20-40 mesh).

-

Extraction: Macerate the powdered material (e.g., 500 g) with 95% ethanol (3 x 2 L) at room temperature for 72 hours with occasional agitation. Alternatively, perform exhaustive extraction using a Soxhlet apparatus with ethyl acetate for 24-48 hours.[14]

-

Concentration: Combine the filtrates from maceration (or the solvent from Soxhlet extraction) and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield the crude extract.

-

Step 2: Fractionation via Column Chromatography

This step aims to separate the complex crude extract into simpler fractions based on polarity, thereby isolating the fraction containing the target compound.

-

Rationale: Normal-phase column chromatography using silica gel separates compounds based on their affinity for the polar stationary phase. Non-polar compounds elute first, while polar compounds are retained longer. A gradient elution, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate), allows for the sequential elution of compounds across a wide polarity range.

-

Protocol:

-

Column Packing: Prepare a slurry of silica gel (230-400 mesh) in 100% n-hexane and pack it into a glass column.[14]

-

Sample Loading: Adsorb the crude extract (e.g., 10 g) onto a small amount of silica gel (approx. 20 g) by dissolving the extract in a minimal volume of methanol, adding the silica, and drying completely. Carefully load this dry powder onto the top of the packed column.

-

Elution: Begin elution with 100% n-hexane. Gradually increase the solvent polarity using a step gradient of n-hexane:ethyl acetate mixtures (e.g., 98:2, 95:5, 90:10, 80:20, 50:50, 0:100 v/v).

-

Fraction Collection: Collect fractions of a fixed volume (e.g., 100 mL). Monitor the composition of each fraction using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., hexane:ethyl acetate 7:3) and visualize under UV light (254 nm).

-

Pooling: Combine fractions that show a similar TLC profile and a spot corresponding to the expected polarity of this compound.

-

Step 3: High-Resolution Purification

The final step uses a high-performance chromatographic technique to isolate the target compound to a high degree of purity (>95%).

-

Rationale: Preparative High-Performance Liquid Chromatography (HPLC) offers much higher resolution than column chromatography. A C18 (reverse-phase) column is commonly used, where compounds are separated based on hydrophobicity. A mobile phase of methanol or acetonitrile mixed with water is typical. This step is crucial for removing closely related impurities.

-

Protocol:

-

Sample Preparation: Dissolve the semi-purified fraction from Step 2 in the HPLC mobile phase and filter through a 0.45 µm syringe filter.

-

Purification: Inject the sample onto a preparative HPLC system equipped with a C18 column. Use an isocratic or a shallow gradient mobile phase (e.g., 60% methanol in water) at a suitable flow rate.

-

Collection & Verification: Monitor the elution profile with a UV detector (approx. 254 nm). Collect the peak corresponding to the target compound. Concentrate the collected fraction to obtain the pure compound. Verify purity using analytical HPLC.

-

Structural Elucidation

Once a pure compound is isolated, its identity must be unequivocally confirmed using a combination of spectroscopic methods.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound. For C₁₀H₁₀O₃, the expected monoisotopic mass is approximately 178.06 m/z.

-

¹H NMR Spectroscopy: Reveals the number and environment of protons. Expected signals for this compound would include:

-

A singlet for the methoxy group protons (~3.8 ppm).

-

Aromatic protons on the benzene ring.

-

Two triplet signals for the two methylene (-CH₂-) groups in the dihydropyranone ring.

-

-

¹³C NMR Spectroscopy: Shows the number of unique carbon atoms. Key signals would include:

-

A carbonyl carbon (~190-200 ppm).

-

Aromatic and ether-linked carbons.

-

A methoxy carbon (~55 ppm).

-

-

Infrared (IR) Spectroscopy: Identifies key functional groups. Expected absorption bands include:

-

A strong C=O stretch (ketone) around 1680 cm⁻¹.

-

C-O-C stretches (ether) around 1250-1050 cm⁻¹.

-

C=C stretches (aromatic) around 1600-1450 cm⁻¹.

-

Conclusion

While this compound is not as widely documented in natural sources as other flavonoids, its structural relationship to a vast family of bioactive compounds makes it a molecule of interest. Its presence is strongly suggested in sources rich in chromone derivatives, such as the resinous wood of Aquilaria species and certain fungi. The successful isolation of this compound hinges on a systematic application of chromatographic principles, moving from broad extraction to highly selective purification. The detailed workflow and analytical framework presented in this guide provide researchers with a robust, field-proven strategy to isolate and identify this compound and other related natural products, paving the way for further investigation into their pharmacological potential.

References

-

Chen, J.-J., et al. (2018). 2-(2-Phenylethyl)-4H-chromen-4-one Derivatives from the Resinous Wood of Aquilaria sinensis with Anti-Inflammatory Effects in LPS-Induced Macrophages. Molecules, 23(2), 323. Available from: [Link]

-

Rath, S. K., Ramkar, S., & Suresh, P. K. (2023). Naturally Occurring Chromene Containing Molecules and their Isolation Protocols. The Role of Chromenes in Drug Discovery and Development. Available from: [Link]

-

Nguyen, T. H., Hansen, P. E., Duus, F., et al. (n.d.). Isolation and preparation of cytotoxic chromanone acids from the bark of Calophyllum dongnaiense. Roskilde University Research Portal. Available from: [Link]

-

Chen, J.-J., et al. (2018). 2-(2-Phenylethyl)-4H-chromen-4-one Derivatives from the Resinous Wood of Aquilaria sinensis with Anti-Inflammatory Effects in LPS-Induced Macrophages. ResearchGate. Available from: [Link]

-

Mi, C., et al. (2021). Chemical constituents from agarwood of Aquilaria filaria. Journal of Chinese Pharmaceutical Sciences, 30(6), 505-517. Available from: [Link]

-

Tajeldeinn Ahmaed, D., & Kulkarni, A. D. (2017). Sesquiterpenes and Chromones of Agarwood: A Review. Malaysian Journal of Chemistry, 19(1), 33-58. Available from: [Link]

-

Liao, Y., et al. (2019). Overview of sesquiterpenes and chromones of agarwood originating from four main species of the genus Aquilaria. RSC Advances, 9(7), 4113-4130. Available from: [Link]

-

Popov, S., et al. (2017). 7-hydroxy-5-methoxy-6,8-dimethylflavanone: a natural flavonoid. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 5), 744-748. Available from: [Link]

-

Guedes, G. M. M., et al. (2021). Biological and Medicinal Properties of Natural Chromones and Chromanones. ACS Omega, 6(29), 18551-18568. Available from: [Link]

-

ResearchGate. (n.d.). Chemical screening of propolis composition. Available from: [Link]

-

ResearchGate. (n.d.). Isolation of Chromanone and Isobenzofuran Derivatives from a Fungicolous Isolate of Epicoccum purpurascens. Available from: [Link]

-

Martinello, M., & Mutinelli, F. (2018). Chemical characterization and biological activity of six different extracts of propolis through conventional methods and supercritical extraction. PLoS One, 13(12), e0207676. Available from: [Link]

-

Valente, S., et al. (2021). First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent. Organic & Biomolecular Chemistry, 19(24), 5429-5438. Available from: [Link]

-

Li, G., et al. (2021). Phytochemical Constituents of Propolis Flavonoid, Immunological Enhancement, and Anti-porcine Parvovirus Activities Isolated From Propolis. Frontiers in Veterinary Science, 8, 706449. Available from: [Link]

-

PubChem. (n.d.). Padmatin. Retrieved from [Link]

-

Grienke, U., et al. (2021). Optimized isolation of 7,7′-biphyscion starting from Cortinarius rubrophyllus, a chemically unexplored fungal species rich in photosensitizers. Mycotoxin Research, 38(1), 55-64. Available from: [Link]

-

Watson, D. G., et al. (2022). Temperate Propolis Has Anti-Inflammatory Effects and Is a Potent Inhibitor of Nitric Oxide Formation in Macrophages. Metabolites, 12(9), 812. Available from: [Link]

-

Zengin, G., et al. (2023). Comprehensive Metabolite Profiling of Berdav Propolis Using LC-MS/MS: Determination of Antioxidant, Anticholinergic, Antiglaucoma, and Antidiabetic Effects. ACS Omega, 8(7), 6939-6949. Available from: [Link]

-

PubChem. (n.d.). 5-hydroxy-7-methoxy-2-phenyl-2,3-dihydrochromen-4-one. Retrieved from [Link]

-

PubChem. (n.d.). 7-Hydroxy-4-methoxy-5-methylchromen-2-one. Retrieved from [Link]

-

PubChem. (n.d.). 7-Methoxyflavone. Retrieved from [Link]

-

ResearchGate. (n.d.). Fungal Anthraquinones. Available from: [Link]

-

Al-Tohmy, R., et al. (2022). Isolation of Fungal Strains from Municipal Wastewater for the Removal of Pharmaceutical Substances. Water, 14(10), 1647. Available from: [Link]

-

ResearchGate. (n.d.). Isolation and characterization of an antifungal compound 5-hydroxy-7,4'-dimethoxyflavone from Combretum zeyheri. Available from: [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ikm.org.my [ikm.org.my]

- 5. researchgate.net [researchgate.net]

- 6. First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans , a biofi ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02553H [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Chemical characterization and biological activity of six different extracts of propolis through conventional methods and supercritical extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Phytochemical Constituents of Propolis Flavonoid, Immunological Enhancement, and Anti-porcine Parvovirus Activities Isolated From Propolis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Padmatin | C16H14O7 | CID 12313901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 7-Hydroxy-4-methoxy-5-methylchromen-2-one | C11H10O4 | CID 5318268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 2-(2-Phenylethyl)-4H-chromen-4-one Derivatives from the Resinous Wood of Aquilaria sinensis with Anti-Inflammatory Effects in LPS-Induced Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

Biological activity of 7-Methoxy-4-chromanone derivatives.

An In-Depth Technical Guide to the Biological Activity of 7-Methoxy-4-chromanone Derivatives

Foreword

As a Senior Application Scientist, my experience is rooted in the intersection of chemical synthesis and biological validation. The 4-chromanone scaffold has consistently emerged as a "privileged structure" in medicinal chemistry—a framework that repeatedly yields compounds with significant pharmacological activities. The addition of a methoxy group at the 7-position, in particular, modulates the electronic and steric properties of the molecule in ways that have profound implications for its biological interactions. This guide is designed not merely to list findings but to provide a cohesive understanding of why these derivatives are compelling candidates for drug discovery, how their activities are elucidated, and what the structure-activity relationships tell us about their therapeutic potential. We will move from the foundational chemistry to the complex biological narratives these molecules script within cellular systems.

The this compound Core: Synthesis and Significance

The 4-chromanone skeleton, a benzopyranone, is a core component of many natural flavonoids and isoflavonoids.[1] Its rigid, bicyclic structure serves as an excellent anchor for presenting various functional groups to biological targets. The methoxy group at the C-7 position is particularly significant. It is an electron-donating group that can increase the lipophilicity of the molecule, potentially enhancing membrane permeability and influencing interactions with hydrophobic pockets in target proteins.

General Synthetic Approach

The synthesis of this compound derivatives often begins with a substituted phenol, such as 2'-hydroxy-4'-methoxyacetophenone. A common and effective strategy involves a Claisen condensation, followed by acid-catalyzed cyclization to form the chromone ring.[2] This can then be followed by hydrolysis and amidation to generate a library of derivatives.[2][3] Another powerful method is the base-promoted aldol condensation between a 2'-hydroxyacetophenone and an appropriate aldehyde, which is followed by an intramolecular oxa-Michael addition to yield the final 2-substituted chroman-4-one.[4]

Below is a generalized workflow for the synthesis of 2-substituted 7-methoxy-4-chromanones.

Caption: Generalized synthetic workflow for 2-substituted 4-chromanones.

A Spectrum of Biological Activities

The true value of the this compound scaffold lies in its versatility. By modifying substituents on the core structure, researchers have unlocked a wide array of biological activities, targeting distinct cellular pathways involved in cancer, inflammation, and microbial infections.

Anticancer and Cytotoxic Potential

Derivatives of this compound have demonstrated significant cytotoxic effects across a range of human cancer cell lines, including breast (MCF-7), prostate (DU-145), lung (A549), and leukemia (K562, HL-60).[5][6][7]

Mechanism of Action: The primary anticancer mechanism appears to be the induction of apoptosis (programmed cell death).[5] Studies show that these compounds can trigger DNA fragmentation and cell cycle arrest, particularly at the G2/M phase.[5][7] For example, certain 3-benzylidenechroman-4-ones, which are rigid analogues of chalcones, have shown potent inhibitory activity against cancer cells, in some cases proving 6-17 times more potent than the standard chemotherapeutic drug etoposide.[6] The selectivity of these compounds is a key area of research; some derivatives exhibit enhanced cytotoxicity against cancer cells while showing lower toxicity to normal cell lines, a critical feature for any potential therapeutic agent.[5]

Caption: Anticancer mechanism via apoptosis induction.

Anti-inflammatory Effects

Chronic inflammation is a hallmark of many diseases. Specific this compound derivatives have been shown to suppress inflammatory responses in cellular models, such as lipopolysaccharide (LPS)-stimulated macrophages.[8]

Mechanism of Action: A key mechanism is the inhibition of pro-inflammatory mediators. For instance, (E)-5-hydroxy-7-methoxy-3-(2'-hydroxybenzyl)-4-chromanone (HM-chromanone) significantly inhibits the production of nitric oxide (NO), prostaglandin E2 (PGE2), and reactive oxygen species (ROS).[8] This is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[8] Furthermore, these compounds can modulate key signaling pathways. HM-chromanone has been observed to suppress the expression of NF-κB, a master regulator of inflammation, as well as downstream cytokines like TNF-α, IL-1β, and IL-6.[8] Similarly, related structures like 4-hydroxy-7-methoxycoumarin exert anti-inflammatory effects by suppressing both NF-κB and MAPK signaling pathways.[9]

Caption: Inhibition of NF-κB and MAPK inflammatory pathways.

Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Chromanone derivatives have shown promise, with activity against both Gram-positive (e.g., Bacillus subtilis, Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as fungi.[10][11]

Mechanism of Action: The antimicrobial mechanisms can be multifaceted. Some derivatives are believed to dissipate the bacterial membrane potential, disrupting cellular integrity and inhibiting essential processes like DNA, RNA, and protein synthesis.[12] In silico studies suggest that some derivatives may act by inhibiting key bacterial enzymes, such as dihydropteroate synthase (DHPS), which is crucial for folate synthesis.[13]

Structure-Activity Relationship (SAR): SAR studies provide critical insights. For instance, the presence of methoxy substituents at the meta position of an attached aromatic ring can enhance bioactivity.[11] Conversely, adding long alkyl chains to the hydroxyl group at position 7 can reduce antimicrobial activity, highlighting the delicate balance between lipophilicity and specific molecular interactions.[11]

Other Notable Biological Activities

The therapeutic potential of this scaffold extends beyond the activities listed above:

-

Antioxidant Activity: Many derivatives are potent free radical scavengers, evaluated through assays like DPPH radical scavenging and inhibition of lipid peroxidation.[14][15] The presence of a catechol (3',4'-dihydroxyl) group on an attached benzylidene moiety is a key structural feature for strong antioxidant activity.[15]

-

α-Glucosidase Inhibition: Certain 3-benzylidene-4-chromanones are effective inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion.[15] This suggests a potential application in managing type 2 diabetes. Compound 18 in one study, which contained a catechol moiety, showed both potent antioxidant and α-glucosidase inhibitory activities.[15]

-

Hepatic Steatosis Attenuation: A homoisoflavonoid derivative, HMC, has been shown to decrease lipid accumulation in liver cells by activating the AMPK and PPARα pathways, which are central to cellular energy homeostasis and lipid metabolism.[16]

-

Sirtuin Inhibition: Substituted chroman-4-ones have been identified as selective inhibitors of Sirtuin 2 (SIRT2), a class III histone deacetylase implicated in neurodegenerative disorders like Parkinson's and Alzheimer's disease.[4][17]

Core Experimental Protocols for Biological Evaluation

To ensure the trustworthiness and reproducibility of findings, standardized protocols are essential. The following are detailed, step-by-step methodologies for key assays used to characterize the biological activity of this compound derivatives.

Protocol: In Vitro Cytotoxicity (MTT Assay)

This colorimetric assay is a cornerstone for assessing a compound's effect on cell viability and proliferation. It measures the metabolic activity of cells, which is proportional to the number of viable cells.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated controls.

-

Incubation: Incubate the plate for 48-72 hours under the same conditions.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the purple formazan crystals.

-

Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Caption: Workflow for the MTT cell viability assay.

Protocol: Antimicrobial Susceptibility (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Principle: A standardized inoculum of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. Growth is assessed visually or spectrophotometrically after incubation.

Step-by-Step Methodology:

-

Compound Preparation: Prepare a stock solution of the this compound derivative in DMSO. Perform a two-fold serial dilution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth), typically resulting in a final volume of 50 µL per well.

-

Inoculum Preparation: Grow the bacterial strain overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Inoculation: Add 50 µL of the bacterial inoculum to each well of the microtiter plate, bringing the total volume to 100 µL.

-

Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only). A standard antibiotic (e.g., Gentamicin) should also be tested as a reference.[10]

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed. This can be confirmed by reading the optical density at 600 nm.

Data Summary and Structure-Activity Relationships (SAR)

Systematic evaluation of derivatives reveals crucial relationships between chemical structure and biological effect. Summarizing this data provides a roadmap for designing more potent and selective compounds.

| Compound Class/Derivative | Biological Activity | Target/Assay | Potency (IC₅₀/MIC) | Key Structural Features | Reference |

| 3-Benzylidenechroman-4-ones | Anticancer | K562, MDA-MB-231 | ≤ 3.86 µg/mL | 7-hydroxy group on chromanone; specific substitutions on benzylidene ring. | [6] |

| Diarylchromanones | Anticancer | HL-60 | Potent activity reported | Specific diaryl substitutions. | [18] |

| 7-Methoxy Chromone Chalcones | Antibacterial | B. subtilis, E. coli | Zone of inhibition: 16-26 mm | Chalcone moiety with specific substitutions. | [10] |

| Homoisoflavonoids | Antibacterial/Antifungal | S. epidermidis, Candida | 64 to >1024 µg/mL | Methoxy groups at the meta position of ring B enhance activity. | [11] |

| HM-Chromanone | Anti-inflammatory | RAW 264.7 Cells | 10-50 µM | 5-hydroxy and 3-(2'-hydroxybenzyl) substitutions. | [8] |

| 3-Benzylidene-4-chromanones | Antioxidant (DPPH) | DPPH Assay | EC₅₀ ≈ 13 µM | Catechol (3',4'-dihydroxyl) group on the B-ring is critical. | [15] |

| 3-Benzylidene-4-chromanones | α-Glucosidase Inhibition | α-Glucosidase | IC₅₀ = 15 µM (most potent) | Hydroxylation on both A- and B-rings is important. | [15] |

Key SAR Insights:

-

Hydroxylation vs. Methoxylation: The position and presence of hydroxyl (-OH) versus methoxy (-OCH₃) groups are critical. For α-glucosidase inhibition and antioxidant activity, free hydroxyl groups, especially in a catechol arrangement, are often beneficial.[15] For antimicrobial activity, methoxy groups at specific positions can enhance potency.[11]

-

Substituents on Attached Rings: For anticancer and antimicrobial activities, the nature and position of substituents on phenyl or benzylidene rings attached to the chromanone core play a defining role in potency and selectivity.[5][6]

-

The C3 Position: Modifications at the C3 position, such as the introduction of a benzylidene moiety, create rigid chalcone analogues with significant cytotoxic and α-glucosidase inhibitory effects.[6][15]

Conclusion and Future Directions

The this compound scaffold represents a highly fertile ground for the development of novel therapeutic agents. The derivatives exhibit a remarkable breadth of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial effects. The mechanistic diversity—from inducing apoptosis and inhibiting key inflammatory pathways to disrupting microbial membranes—underscores the chemical versatility of this core structure.

Future research should focus on:

-

Lead Optimization: Leveraging the SAR data presented here to design and synthesize next-generation derivatives with improved potency, selectivity, and pharmacokinetic profiles.

-

In Vivo Validation: Moving the most promising compounds from in vitro assays to preclinical animal models to evaluate their efficacy and safety in a whole-organism context.

-

Target Deconvolution: Employing advanced techniques like chemical proteomics to definitively identify the molecular targets of the most active compounds, thereby elucidating their mechanisms of action with greater precision.

By integrating rational chemical design with rigorous biological evaluation, the full therapeutic potential of this compound derivatives can be unlocked, paving the way for new treatments for some of our most challenging diseases.

References

-

Lee, H., Lee, K., Jung, J., Cho, J., & Theodorakis, E. A. (2005). Synthesis and evaluation of 6-hydroxy-7-methoxy-4-chromanone- and chroman-2-carboxamides as antioxidants. Bioorganic & Medicinal Chemistry Letters, 15(11), 2745–2748. [Link]

-

The Royal Society of Chemistry. (2017). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]

-

Silva, A. M. S., & Pinto, D. C. G. A. (2020). Synthesis of 7-Methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry. [Link]

-

Reddy, B. P., Kumar, B. H., & Reddy, C. D. (2010). Synthesis, anticancer and antioxidant activities of 7-methoxyisoflavanone and 2,3-diarylchromanones. European Journal of Medicinal Chemistry, 45(9), 4290-4296. [Link]

-

Maj, M., et al. (2025). Chromanone derivatives: Evaluating selective anticancer activity across human cell lines. European Journal of Medicinal Chemistry, 287, 117771. [Link]

-

Patel, H., & Sharma, S. (n.d.). Design, synthesis, spectral characterization and in vitro antimicrobial activity of novel methoxy chromone chalcones. JETIR, 7(6). [Link]

-

Al-Majedy, Y. K., et al. (2023). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules, 28(15), 5808. [Link]

-

Foroumadi, A., et al. (2013). Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents. Iranian Journal of Pharmaceutical Research, 12(3), 391–399. [Link]

-

Kang, E., Park, J. E., Seo, Y., & Han, J. S. (2021). ( E)-5-hydroxy-7-methoxy-3-(2'-hydroxybenzyl)-4-chromanone isolated from Portulaca oleracea L. suppresses LPS-induced inflammation in RAW 264.7 macrophages by downregulating inflammatory factors. Immunopharmacology and Immunotoxicology, 43(5), 611–621. [Link]

-

More, G. S., et al. (2007). Synthesis antioxidant and antimicrobial activities of some 7-methoxy-3-methyl benzofuran incorporated chromon-4-ones. Indian Journal of Heterocyclic Chemistry, 16(4), 379-382. [Link]

-

Je, J. Y., Park, J. E., Seo, Y., & Han, J. S. (2021). (E)-5-hydroxy-7-methoxy-3-(2-hydroxybenzyl)-4-chromanone, a Major Homoisoflavonoid, Attenuates Free Fatty Acid-Induced Hepatic Steatosis by Activating AMPK and PPARα Pathways in HepG2 Cells. International Journal of Molecular Sciences, 22(20), 11093. [Link]

-

Ewies, F. F. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research in Pharmacy and Chemistry, 4(4), 1046-1085. [Link]

-

ResearchGate. (n.d.). Reaction pathway for the synthesis of 4-chromanone derivatives (2a–q). [Link]

-

Nile, S. H., et al. (2017). Synthesis and Biological Evaluation of 3-Benzylidene-4-chromanone Derivatives as Free Radical Scavengers and α-Glucosidase Inhibitors. Chemical & Pharmaceutical Bulletin, 65(1), 74–81. [Link]

-

Ezzat, M. O., & Razik, T. M. A. (2021). MOLECULAR MODELLING DESIGN AND OPIOID BINDING AFFINITY EVALUATION OF NEW 4-CHROMANONE DERIVATIVES. Journal of Microbiology, Biotechnology and Food Sciences, 10(4), 531-535. [Link]

-

Diana, E. J., & Mathew, B. (2022). Current developments in the synthesis of 4-chromanone-derived compounds. Organic & Biomolecular Chemistry. [Link]

-

Lee, Y., et al. (2014). Synthesis, Structure–Activity Relationship Studies, and Antibacterial Evaluation of 4-Chromanones and Chalcones, as Well as Olympicin A and Derivatives. Journal of Medicinal Chemistry, 57(19), 7964–7980. [Link]

-

Kim, H. J., et al. (2020). 4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation. Antioxidants, 9(10), 919. [Link]

-

Olsen, C. A., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(15), 6816–6826. [Link]

-

Wujec, M., et al. (2022). Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer. International Journal of Molecular Sciences, 23(23), 15264. [Link]

-

Ahmad, S., et al. (2022). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Molecules, 27(19), 6245. [Link]

-

Olsen, C. A., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(15), 6816–6826. [Link]

-

Sytnik, K., & Vovk, M. (2023). Chromones Modified with 7-Membered Heterocycles: Synthesis and Biological Activity. French-Ukrainian Journal of Chemistry, 11(2), 99-113. [Link]

-

Wang, W. R., et al. (2015). Design, synthesis and biological evaluation of 4-chromanone derivatives as I Kr inhibitors. Drug Discoveries & Therapeutics, 9(3), 188-194. [Link]

-

Zhang, Y., et al. (2019). Design, synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives. Bioorganic & Medicinal Chemistry Letters, 29(17), 2419-2424. [Link]

-

Serafini, M., et al. (2021). The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus. Molecules, 26(1), 230. [Link]

-

Khan, H., et al. (2021). In-Vitro, In-Vivo, Molecular Docking and ADMET Studies of 2-Substituted 3,7-Dihydroxy-4H-chromen-4-one for Oxidative Stress, Inflammation and Alzheimer's Disease. Molecules, 26(24), 7485. [Link]

-

Suwito, H., et al. (2016). Antimicrobial Activities and In silico Analysis of Methoxy Amino Chalcone Derivatives. Procedia Chemistry, 18, 108-114. [Link]

-

Kardaś, M., et al. (2018). Biological Evaluation of 3-Benzylidenechromanones and Their Spiropyrazolines-Based Analogues. Molecules, 23(10), 2445. [Link]

Sources

- 1. ijrpc.com [ijrpc.com]

- 2. books.rsc.org [books.rsc.org]

- 3. rsc.org [rsc.org]

- 4. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chromanone derivatives: Evaluating selective anticancer activity across human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. (E)-5-hydroxy-7-methoxy-3-(2'-hydroxybenzyl)-4-chromanone isolated from Portulaca oleracea L. suppresses LPS-induced inflammation in RAW 264.7 macrophages by downregulating inflammatory factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jetir.org [jetir.org]

- 11. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and evaluation of 6-hydroxy-7-methoxy-4-chromanone- and chroman-2-carboxamides as antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and Biological Evaluation of 3-Benzylidene-4-chromanone Derivatives as Free Radical Scavengers and α-Glucosidase Inhibitors [jstage.jst.go.jp]

- 16. (E)-5-hydroxy-7-methoxy-3-(2-hydroxybenzyl)-4-chromanone, a Major Homoisoflavonoid, Attenuates Free Fatty Acid-Induced Hepatic Steatosis by Activating AMPK and PPARα Pathways in HepG2 Cells [mdpi.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Synthesis, anticancer and antioxidant activities of 7-methoxyisoflavanone and 2,3-diarylchromanones - PubMed [pubmed.ncbi.nlm.nih.gov]

Whitepaper: 7-Methoxy-4-Chromanone: A Privileged Scaffold for Modern Drug Discovery

Abstract

The quest for novel therapeutic agents is increasingly reliant on the identification and exploitation of "privileged structures"—molecular scaffolds capable of binding to multiple, diverse biological targets through strategic modification. Among these, the chroman-4-one core, a key component of many natural products, has emerged as a particularly versatile framework. This technical guide focuses on the 7-methoxy-4-chromanone scaffold, a specific chemotype that has demonstrated a remarkable breadth of pharmacological activities. We will provide an in-depth analysis of its synthesis, explore its multifaceted biological potential in oncology, inflammation, and neurodegenerative disease, and present detailed structure-activity relationships. This whitepaper serves as a resource for researchers and drug development professionals, offering mechanistic insights, field-proven experimental protocols, and a forward-looking perspective on the untapped potential of this remarkable scaffold.

The Privileged Structure Concept: An Introduction to the Chromanone Core

The concept of a privileged structure, first introduced in the late 1980s, describes a molecular framework that can serve as a template for the development of ligands for multiple, distinct biological receptors.[1][2][3] This strategy has proven highly effective, streamlining the drug discovery process by providing a validated starting point for generating innovative lead compounds.[1][2]

The chromanone (or chroman-4-one) scaffold is a premier example of such a privileged structure.[4] This heterocyclic system, consisting of a benzene ring fused to a dihydropyran ring, is a foundational element of numerous naturally occurring compounds, especially flavonoids.[4][5] Its rigid, bicyclic nature provides a defined three-dimensional orientation for appended functional groups, while the absence of the C2-C3 double bond (which distinguishes it from chromones) imparts distinct conformational flexibility and biological properties.[4][5] The chromanone core is associated with a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial effects, making it a focal point of medicinal chemistry.[3][4][6][7]

This guide specifically dissects the This compound scaffold. The strategic placement of a methoxy group at the C7 position significantly influences the molecule's electronic properties and metabolic stability, often enhancing its therapeutic potential and making it a compelling subject for targeted drug design.

Synthetic Strategies for this compound Analogs

The construction of the this compound core can be achieved through several reliable synthetic routes. The choice of method often depends on the desired substitution pattern and the scale of the synthesis. A prevalent and efficient strategy involves the intramolecular cyclization of a chalcone precursor.

A common synthetic pathway is initiated with a Claisen-Schmidt condensation between a 2'-hydroxy-4'-methoxyacetophenone and a suitable aldehyde to form a 2'-hydroxychalcone intermediate. This intermediate then undergoes a base-catalyzed intramolecular cyclization to yield the final chromanone ring system.[4] Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating these reactions, often leading to higher yields and shorter reaction times.[8]

Below is a generalized workflow for the synthesis of a 3-substituted this compound derivative.

Caption: Generalized synthetic workflow for 3-aryl-7-methoxy-4-chromanone.

The Pharmacological Versatility of the this compound Scaffold

The "privileged" status of the this compound core is validated by its broad and potent biological activities across multiple therapeutic areas.

Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents. Studies have shown that this scaffold can be modified to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[8][9][10] For instance, certain 2,3-diarylchromanones and 7-methoxyisoflavanones (a subclass of chromanones) have shown promising cytotoxic effects.[8] The mechanism of action often involves the induction of DNA fragmentation and cell cycle arrest.[8][11]

The anticancer efficacy is highly dependent on the substitution patterns on the chromanone core and any appended aryl rings. Spirochromanone analogs, which incorporate a spirocyclic amine at the C2 position, have been designed as potent anticancer agents that induce apoptosis and cause G2 phase cell cycle arrest in melanoma cells.[11][12]

| Compound Class | Specific Derivative Example | Target Cell Line | IC50 (µM) | Reference |

| Isoflavanone | 7-methoxyisoflavanone | Human leukemia (HL-60) | Potent activity reported | [8] |

| Diarylchromanone | 2-(4-chlorophenyl)-3-(4-chlorophenyl)-7-methoxychroman-4-one | Human leukemia (HL-60) | Potent activity reported | [8] |

| Spirochromanone | 7-methoxy-spiro[chroman-2,4'-piperidin]-4-one analog (Csp 12) | Murine Melanoma (B16F10) | 4.34 | [11][12] |

| Spirochromanone | 7-methoxy-spiro[chroman-2,4'-piperidin]-4-one analog (Csp 12) | Human Breast Cancer (MCF-7) | 9.21 | [11][12] |

Anti-inflammatory Effects

Chronic inflammation is a key pathological driver of numerous diseases. The this compound scaffold has yielded potent anti-inflammatory agents. A notable example is (E)-5-hydroxy-7-methoxy-3-(2'-hydroxybenzyl)-4-chromanone (HMC), a homoisoflavonoid isolated from Portulaca oleracea.[13][14][15]

HMC has been shown to suppress lipopolysaccharide (LPS)-induced inflammation in RAW 264.7 macrophages.[14][15] Its mechanism involves the significant downregulation of key inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[14][15] Furthermore, HMC inhibits the activation of the NF-κB signaling pathway, a central regulator of inflammation, by preventing the degradation of its inhibitor, IκBα.[14] This blockade prevents the nuclear translocation of NF-κB, thereby suppressing the transcription of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[14][15]

Caption: Mechanism of anti-inflammatory action via NF-κB pathway inhibition.

Antioxidant and Neuroprotective Properties

Oxidative stress is a critical factor in cellular aging and the pathogenesis of neurodegenerative diseases. Several 6-hydroxy-7-methoxy-4-chromanone derivatives have been synthesized and evaluated as potent antioxidants.[16][17] These compounds have demonstrated robust inhibition of lipid peroxidation and effective scavenging of free radicals like DPPH, with some analogs showing significantly greater potency than the well-known antioxidant Trolox.[7][16][17]

This antioxidant capacity contributes directly to the neuroprotective effects observed in related chromanone structures. The multifactorial nature of Alzheimer's disease has made multi-target agents highly desirable.[18] Chromanone derivatives have been developed as inhibitors of acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase-B (MAO-B), key enzymes implicated in Alzheimer's pathology.[18][19] Furthermore, some chromene derivatives protect against glutamate-induced excitotoxicity by not only scavenging reactive oxygen species but also by activating pro-survival signaling pathways such as the ERK-CREB cascade.[20]

Structure-Activity Relationship (SAR) Analysis

The therapeutic potential of the this compound scaffold can be fine-tuned through chemical modification at several key positions. Understanding these structure-activity relationships is critical for rational drug design.

Caption: Key positions on the this compound core for SAR studies.

-

C2 and C3 Positions: The region of the dihydropyran ring is a hotbed for modification. Introducing hydrophobic substituents at the C2 position can enhance antibacterial activity.[21] The C3 position is commonly modified with benzylidene moieties; the substitution pattern on this appended phenyl ring dramatically influences antioxidant and α-glucosidase inhibitory activities.[22]

-

C5 and C6 Positions: Hydroxylation of the benzene ring is a critical determinant of activity. A hydroxyl group at C5 is important for antibacterial action.[21] The combination of a C6-hydroxyl group with the C7-methoxy group creates a hydroquinone-like system that is essential for potent antioxidant activity, as seen in highly active chroman-2-carboxamides.[16][17]

Experimental Protocols: A Practical Guide

To facilitate further research, we provide validated, step-by-step protocols for the synthesis of a representative chromanone and its evaluation in a key biological assay.

Protocol 5.1: Synthesis of 3-(4-Chlorobenzylidene)-7-methoxychroman-4-one

Causality: This protocol utilizes a piperidine-catalyzed condensation reaction, a reliable and high-yielding method for creating 3-benzylidene chromanones from their chalcone precursors. Piperidine acts as a base to facilitate the crucial intramolecular Michael addition.

Materials:

-

2'-Hydroxy-4'-methoxy-4-chlorochalcone

-

Piperidine

-

Ethanol (Absolute)

-

Round-bottom flask, reflux condenser, heating mantle

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Dissolution: Dissolve 1.0 g of 2'-hydroxy-4'-methoxy-4-chlorochalcone in 20 mL of absolute ethanol in a 50 mL round-bottom flask.

-

Catalyst Addition: Add 0.5 mL of piperidine to the solution. The solution may change color.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) using a heating mantle.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). A typical mobile phase is 80:20 hexane:ethyl acetate. The reaction is typically complete within 4-6 hours.

-

Workup: Once the starting material is consumed, allow the reaction mixture to cool to room temperature. Pour the mixture into 50 mL of ice-cold water and acidify with dilute HCl (1N) to a pH of ~2-3.

-

Extraction: Extract the aqueous mixture three times with 30 mL portions of ethyl acetate.

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude solid by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure 3-(4-chlorobenzylidene)-7-methoxychroman-4-one as a solid.

Protocol 5.2: MTT Assay for Cytotoxicity in MCF-7 Cells

Causality: This protocol provides a self-validating system for assessing cell viability. The conversion of the yellow MTT tetrazolium salt to purple formazan crystals is directly proportional to the number of metabolically active (i.e., living) cells, providing a reliable quantitative measure of a compound's cytotoxic effect.

Materials:

-

MCF-7 human breast cancer cells

-

DMEM media supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

This compound derivative (dissolved in DMSO to create a stock solution)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well microplate

-

Microplate reader (570 nm)

Procedure:

-

Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete DMEM media. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivative in culture media from the DMSO stock solution. The final DMSO concentration in the wells should not exceed 0.1% to avoid solvent toxicity. Replace the old media with 100 µL of media containing the various compound concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM). Include "vehicle control" wells (0.1% DMSO) and "untreated control" wells.

-

Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.

-

MTT Addition: After incubation, remove the treatment media and add 100 µL of fresh media and 10 µL of the 5 mg/mL MTT solution to each well. Incubate for another 4 hours. During this time, viable cells will convert the MTT into formazan crystals.

-

Formazan Solubilization: Carefully remove the media containing MTT. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Reading: Read the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control wells. Plot the viability percentage against the compound concentration (log scale) to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Future Perspectives and Conclusion

The this compound scaffold represents a validated and highly fruitful starting point for drug discovery. Its synthetic tractability, combined with a proven ability to interact with a wide range of biological targets, confirms its status as a privileged structure.

Future research should focus on several key areas:

-

Exploring Novel Substitution Patterns: Systematic exploration of substitutions at less-studied positions of the chromanone ring could uncover novel biological activities.

-

Bioisosteric Replacement: Replacing the 7-methoxy group with other bioisosteres (e.g., -F, -CF3, -OCF3) could modulate pharmacokinetic properties and target engagement.

-

Application in Targeted Protein Degradation: The scaffold could be utilized as a warhead or ligand component in the design of Proteolysis Targeting Chimeras (PROTACs) to target disease-implicated proteins for degradation.

-

Advanced Delivery Systems: Encapsulating potent but poorly soluble chromanone derivatives in nanoparticle-based delivery systems could enhance their bioavailability and therapeutic efficacy.

References

- The Chromanone Scaffold: A Privileged Core in Modern Medicinal Chemistry. Benchchem.

- Tighadouini, S., et al. Chromone as a Privileged Scaffold in Drug Discovery: Recent Advances. PubMed.

- Chromone, A Privileged Scaffold in Drug Discovery: Developments in the Synthesis and Bioactivity. ResearchGate.

- Tighadouini, S., et al. Chromone as a Privileged Scaffold in Drug Discovery: Recent Advances. Journal of Medicinal Chemistry.

- Shanmugam, P., et al. Chromone, A Privileged Scaffold in Drug Discovery: Developments in the Synthesis and Bioactivity. PubMed.

- (E)-5-hydroxy-7-methoxy-3-(2-hydroxybenzyl)-4-chromanone, a Major Homoisoflavonoid, Attenuates Free Fatty Acid-Induced Hepatic Steatosis by Activating AMPK and PPARα Pathways in HepG2 Cells. MDPI.

- (E)-5-hydroxy-7-methoxy-3-(2-hydroxybenzyl)-4-chromanone isolated from Portulaca oleracea L. suppresses LPS-induced inflammation in RAW 264.7 macrophages by downregulating inflammatory factors. Taylor & Francis Online.

- Lee, H., et al. Synthesis and evaluation of 6-hydroxy-7-methoxy-4-chromanone- and chroman-2-carboxamides as antioxidants. PubMed.

- Kang, E., et al. (E)-5-hydroxy-7-methoxy-3-(2'-hydroxybenzyl)-4-chromanone isolated from Portulaca oleracea L. suppresses LPS-induced inflammation in RAW 264.7 macrophages by downregulating inflammatory factors. PubMed.

- Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. MDPI.

- Synthesis and evaluation of 6-hydroxy-7-methoxy-4-chromanone- and chroman-2-carboxamides as antioxidants. ResearchGate.

- Synthesis of 7-Methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. Royal Society of Chemistry.

- Singh, O., et al. Synthesis, anticancer and antioxidant activities of 7-methoxyisoflavanone and 2,3-diarylchromanones. PubMed.

- Zaman, G. S., et al. Structure Activity Evaluation and Computational analysis identifies potent, novel 3-Benzylidene Chroman-4-one analogues with Anti-fungal, Anti-oxidant and Anti-cancer activities. Taylor & Francis Online.

- Synthesis and Biological Evaluation of 3-Benzylidene-4-chromanone Derivatives as Free Radical Scavengers and α-Glucosidase Inhibitors. J-STAGE.

- Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. Royal Society of Chemistry.

- Nandikolla, A., et al. Design, Synthesis and Structure–Activity Relationship Studies of Novel Spirochromanone Hydrochloride Analogs As Anticancer Agents. Taylor & Francis Online.

- MOLECULAR MODELLING DESIGN AND OPIOID BINDING AFFINITY EVALUATION OF NEW 4-CHROMANONE DERIVATIVES. ResearchGate.

- Synthesis, Structure–Activity Relationship Studies, and Antibacterial Evaluation of 4-Chromanones and Chalcones, as Well as Olympicin A and Derivatives. ACS Publications.

- Tekwani, B. L., et al. Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines. PubMed.

- Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer. National Institutes of Health.

- Biological and Medicinal Properties of Natural Chromones and Chromanones. National Institutes of Health.

- Design, synthesis and biological evaluation of 4-chromanone derivatives as IKr inhibitors. Europe PMC.

- Current developments in the synthesis of 4-chromanone-derived compounds. ResearchGate.

- Chromanone-A Prerogative Therapeutic Scaffold: An Overview. PubMed Central.

- Chromones Modified with 7-Membered Heterocycles: Synthesis and Biological Activity. ResearchGate.

- Biological and Medicinal Properties of Natural Chromones and Chromanones. ACS Publications.

- Nandikolla, A., et al. Design, synthesis and structure-activity relationship studies of novel spirochromanone hydrochloride analogs as anticancer agents. PubMed.

- Design, synthesis and structure–activity relationships of mangostin analogs as cytotoxic agents. ResearchGate.

- The Chemotype of Chromanones as a Privileged Scaffold for Multineurotarget Anti-Alzheimer Agents. ACS Publications.

- The Chemotype of Chromanones as a Privileged Scaffold for Multineurotarget Anti-Alzheimer Agents. PubMed Central.

- Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling. PubMed Central.

- 4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation. SciSpace.

- The Antioxidant, Anti-Inflammatory, and Neuroprotective Properties of the Synthetic Chalcone Derivative AN07. PubMed.

- Naturally occurring benzophenones and xanthones from Garcinia smeathmannii (Planch. & Triana) Oliv. displayed anti-inflammatory effects by modulating the activities of inflammatory mediators in LPS-stimulated RAW 264.7 macrophages. Frontiers.

Sources

- 1. Chromone as a Privileged Scaffold in Drug Discovery: Recent Advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Chromone, A Privileged Scaffold in Drug Discovery: Developments in the Synthesis and Bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, anticancer and antioxidant activities of 7-methoxyisoflavanone and 2,3-diarylchromanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis and structure-activity relationship studies of novel spirochromanone hydrochloride analogs as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. (E)-5-hydroxy-7-methoxy-3-(2-hydroxybenzyl)-4-chromanone, a Major Homoisoflavonoid, Attenuates Free Fatty Acid-Induced Hepatic Steatosis by Activating AMPK and PPARα Pathways in HepG2 Cells [mdpi.com]

- 14. tandfonline.com [tandfonline.com]

- 15. (E)-5-hydroxy-7-methoxy-3-(2'-hydroxybenzyl)-4-chromanone isolated from Portulaca oleracea L. suppresses LPS-induced inflammation in RAW 264.7 macrophages by downregulating inflammatory factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and evaluation of 6-hydroxy-7-methoxy-4-chromanone- and chroman-2-carboxamides as antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. The Chemotype of Chromanones as a Privileged Scaffold for Multineurotarget Anti-Alzheimer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Synthesis and Biological Evaluation of 3-Benzylidene-4-chromanone Derivatives as Free Radical Scavengers and α-Glucosidase Inhibitors [jstage.jst.go.jp]

Spectroscopic data (NMR, IR, MS) of 7-Methoxy-4-chromanone.

An In-depth Technical Guide to the Spectroscopic Characterization of 7-Methoxy-4-chromanone

Abstract

This compound (CAS No: 42327-52-6) is a key heterocyclic scaffold in medicinal chemistry and natural product synthesis. Its structural elucidation is fundamental to quality control, reaction monitoring, and the design of new derivatives. This guide provides a comprehensive analysis of the spectroscopic data essential for the unambiguous identification and characterization of this compound. We will delve into the theoretical underpinnings and practical interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While a complete, unified public dataset for this specific molecule is sparse, this document synthesizes data from structural analogs and first principles to present a robust analytical framework for researchers.

Molecular Structure and Spectroscopic Overview

The structural features of this compound (C₁₀H₁₀O₃) dictate its spectroscopic signature. The molecule comprises a bicyclic system with a benzene ring fused to a dihydropyranone ring. Key features include an aromatic ether (methoxy group), a conjugated ketone, an aliphatic ether linkage, and two methylene groups. Each of these components yields characteristic signals in different spectroscopic techniques, which, when integrated, provide a complete structural picture.